molecular formula C8H14O2S2 B563699 rac alpha-Lipoic Acid-d5 CAS No. 1189471-66-6

rac alpha-Lipoic Acid-d5

Cat. No. B563699
CAS RN: 1189471-66-6
M. Wt: 211.349
InChI Key: AGBQKNBQESQNJD-KEDGJJNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac alpha-Lipoic Acid-d5” is a labelled analog of “rac alpha-Lipoic Acid”, which is an antioxidant and fat-metabolism stimulator . It is a bioactive small molecule and is part of the Lipoic Acid API family . The product is available in a neat format .


Molecular Structure Analysis

The molecular formula of “rac alpha-Lipoic Acid-d5” is C8H9D5O2S2 . Its molecular weight is 211.36 .


Physical And Chemical Properties Analysis

“rac alpha-Lipoic Acid-d5” appears as a yellow solid .

Mechanism of Action

Target of Action

Rac Alpha-Lipoic Acid-d5, also known as thioctic acid, is a potent biological antioxidant and a naturally occurring cofactor of mitochondrial dehydrogenase complexes . It primarily targets the glucose transporters GLUT1 and GLUT4 in 3T3-L1 adipocytes and L6 myotubes . These transporters play a crucial role in regulating glucose uptake in cells, thereby influencing energy metabolism .

Mode of Action

Rac Alpha-Lipoic Acid-d5 interacts with its targets, GLUT1 and GLUT4, by enhancing their translocation from an internal membrane fraction to the plasma membrane . This action mimics insulin, leading to increased glucose uptake in cells . Furthermore, it can be enzymatically reduced in vivo, resulting in the formation of two highly reactive vicinal sulfhydryl groups .

Biochemical Pathways

Rac Alpha-Lipoic Acid-d5 is involved in several biochemical pathways where the redox state is meaningful . Its pivotal action is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It also acts as a metal chelator, regenerates endogenous antioxidants such as vitamins C and E, and modulates the signaling transduction of several pathways .

Pharmacokinetics

The pharmacokinetics of Rac Alpha-Lipoic Acid-d5 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . It is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, such as reduced solubility, lack of gastric stability, and hepatic degradation .

Result of Action

The molecular and cellular effects of Rac Alpha-Lipoic Acid-d5’s action are significant. It has been shown to lower blood glucose in diabetic animals . It enhances glucose uptake and stimulates the translocation of GLUT1 and GLUT4, mimicking insulin action . This results in improved glucose metabolism and potential beneficial effects in both prevention and treatment of free-radical mediated diseases .

Safety and Hazards

“rac alpha-Lipoic Acid-d5” may be harmful in case of inhalation and may cause respiratory tract irritation. It may also be harmful if absorbed through the skin and may cause skin and eye irritation . It is advised to wash hands after use and avoid eating, drinking, and smoking in work areas .

properties

IUPAC Name

5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-KEDGJJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675992
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189471-66-6
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac alpha-Lipoic Acid-d5
Reactant of Route 2
rac alpha-Lipoic Acid-d5
Reactant of Route 3
rac alpha-Lipoic Acid-d5
Reactant of Route 4
rac alpha-Lipoic Acid-d5
Reactant of Route 5
rac alpha-Lipoic Acid-d5
Reactant of Route 6
rac alpha-Lipoic Acid-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.